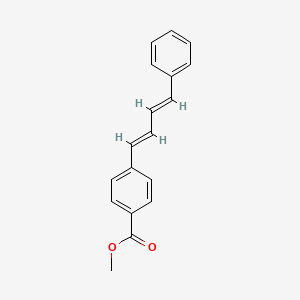
Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate is an organic compound with the molecular formula C18H16O2 and a molecular weight of 264.327 g/mol This compound is characterized by its unique structure, which includes a benzoate ester linked to a phenyl-substituted butadiene moiety
Preparation Methods
The synthesis of Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate typically involves the reaction of 4-bromomethylbenzoate with phenylacetylene under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent such as toluene or DMF (dimethylformamide) for several hours until the desired product is formed. The crude product is then purified by column chromatography to obtain the pure compound.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if necessary.
Chemical Reactions Analysis
Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols.
Scientific Research Applications
Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl-substituted butadiene moiety allows it to participate in π-π interactions with aromatic residues in proteins, potentially affecting their function . Additionally, the ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate can be compared with other similar compounds, such as:
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: This compound has a similar benzoate ester structure but features a hydroxybutynyl group instead of a phenyl-substituted butadiene.
1-methyl-4-(4-phenyl-1,3-butadienyl)benzene: This compound is structurally similar but lacks the ester group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a benzoate ester and a phenyl-substituted butadiene moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101723-02-8 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)17-13-11-16(12-14-17)10-6-5-9-15-7-3-2-4-8-15/h2-14H,1H3/b9-5+,10-6+ |
InChI Key |
JWOHPCKUEACJOY-NXZHAISVSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















